Fumaric Acid

Description

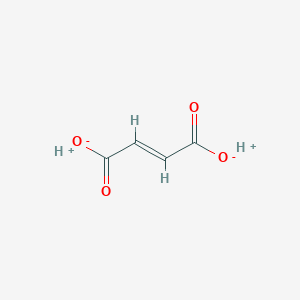

Structure

3D Structure

Properties

IUPAC Name |

(E)-but-2-enedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O4/c5-3(6)1-2-4(7)8/h1-2H,(H,5,6)(H,7,8)/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCYOOQTPOCHFL-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O4, Array | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | FUMARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

9003-16-1 | |

| Record name | Poly(fumaric acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=9003-16-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3021518 | |

| Record name | Fumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Fumaric acid appears as a colorless crystalline solid. The primary hazard is the threat to the environment. Immediate steps should be taken to limit spread to the environment. Combustible, though may be difficult to ignite. Used to make paints and plastics, in food processing and preservation, and for other uses., Dry Powder; Liquid; NKRA; Other Solid; Pellets or Large Crystals, White crystalline powder or granules, Colorless or white odorless solid; [HSDB] White crystalline solid; [MSDSonline], Solid, ODOURLESS COLOURLESS CRYSTALLINE POWDER., white odourless granules or leafy crystals; virtually odourless with tart acid taste | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butenedioic acid (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | FUMARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Fumaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fumaric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/164/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

329 °F at 1.7 mmHg ; sublimes (NTP, 1992), Sublimes at 200 °C | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

273 °C (open cup), 230 °C (closed cup), 273 °C | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Soluble in ethanol, concentrated sulfuric acid; slightly soluble in ethyl ether, acetone, Soluble in alcohol 5.76 g/100 g at 30 °C. Insoluble in chloroform and benzene, in 100 g 95% alcohol at 30 °C: 5.76g; in 100 g acetone at 30 °C: 1.72 g; in 100 g ether at 25 °C: 0.72 g, Almost insoluble in olive oil, ... carbon tetrachloride, xylene, ... molten camphor, liquid ammonia., In water, 7X10-3 mg/L at 25 °C, 7.0 mg/mL, Solubility in water, g/100ml at 25 °C: 0.63 (poor), insoluble to slightly soluble in water; soluble in alcohol; slightly soluble in oils. | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Fumaric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/164/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.635 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.635 g/cu cm at 20 °C, IT HAS AN EXTREMELY LOW RATE OF MOISTURE ABSORPTION; BULK DENSITY: 32.6 LB/CU FT; STANDARD FREE ENERGY OF ANION FORMATION: -144.41 @ 25 °C; BUFFERING INDEX 3.46, Density (at 20 °C): 1.64 g/cm³ | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.000154 [mmHg], 1.54X10-4 mm Hg at 25 °C | |

| Record name | Fumaric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8358 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

< 20 ppm of heavy metals; <3 ppm iron; <0.1% maleic acid; <0.1% ash | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Needles, monoclinic prisms or leaflets from water, Colorless crystals, WHITE CRYSTALLINE POWDER | |

CAS No. |

110-17-8, 6915-18-0 | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-17-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fumaric acid [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110178 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006915180 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | fumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760395 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | fumaric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2752 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butenedioic acid (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Fumaric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3021518 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Fumaric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.404 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Fumaric acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88XHZ13131 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | FUMARIC ACID | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1173 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

572 to 576 °F (NTP, 1992), 286-302 °C (closed capillary, rapid heating), 287 °C decomposes, 549 °C | |

| Record name | FUMARIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3517 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Fumaric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01677 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | FUMARIC ACID | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Fumaric acid | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/710 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Fumaric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000134 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Synthesis of Fumaric Acid from Maleic Anhydride

This technical guide provides a comprehensive overview of the synthesis of this compound from maleic anhydride, with a focus on the core reaction mechanism. The process is primarily a two-step chemical transformation: the hydrolysis of maleic anhydride to maleic acid, followed by the cis-trans isomerization of maleic acid to the more stable this compound. This document details the mechanistic pathways, experimental protocols, and quantitative data associated with this important industrial reaction.

Core Reaction Principles

The synthesis of this compound from maleic anhydride proceeds in two key stages:

-

Hydrolysis of Maleic Anhydride: Maleic anhydride readily undergoes hydrolysis in the presence of water to form maleic acid, the cis-isomer of butenedioic acid. This reaction is typically rapid, especially with heating.[1][2]

-

cis-trans Isomerization of Maleic Acid: The central step in the synthesis is the isomerization of maleic acid to this compound. This compound, the trans-isomer, is thermodynamically more stable than maleic acid due to reduced steric hindrance between the carboxylic acid groups.[3] This conversion can be achieved through several methods, including thermal treatment, acid catalysis, or other catalytic systems.

Reaction Mechanism: Acid-Catalyzed Isomerization

While thermal isomerization is possible, the reaction rate is significantly enhanced by the presence of a catalyst, most commonly a strong mineral acid such as hydrochloric acid.[4][5] The proposed mechanism for the acid-catalyzed isomerization involves the following steps:

-

Protonation: A proton from the acid catalyst associates with one of the carbonyl oxygen atoms of the carboxylic acid groups in maleic acid. This is more likely than protonation of the carbon-carbon double bond, as studies using deuterium chloride have shown no deuterium exchange with the vinyl protons.

-

Formation of a Carbocation Intermediate: The protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon. This facilitates the delocalization of the pi electrons from the carbon-carbon double bond, leading to the formation of a resonance-stabilized carbocation intermediate. This intermediate has a single bond between the central carbon atoms.

-

Rotation Around the C-C Single Bond: With the double bond character temporarily removed, free rotation can occur around the central carbon-carbon single bond. This allows the molecule to adopt the sterically less hindered trans conformation.

-

Deprotonation and Reformation of the Double Bond: The catalyst proton is eliminated, and the carbon-carbon double bond is reformed, resulting in the formation of this compound.

This mechanism is favored as it explains the catalytic role of the acid and the stereochemical outcome of the reaction.

Logical Relationship of the Acid-Catalyzed Isomerization

Caption: Acid-catalyzed isomerization of maleic acid to this compound.

Quantitative Data Summary

The efficiency of the isomerization of maleic acid to this compound is influenced by various factors, including the catalyst used, reaction temperature, and reaction time. Below is a summary of quantitative data from different studies.

| Catalyst | Temperature (°C) | Reaction Time (min) | Initial Maleic Acid Concentration (mol/L) | Conversion/Yield (%) | Reference |

| Hydrochloric Acid | 99.9 | Not specified | 0.885 | Not specified | |

| Thiourea | 60 | 60 | 0.502 | ~90 | |

| None (Hydrothermal) | 190-220 | 0-240 | 35-100% (mass fraction) | up to 92 | |

| Molten Maleic Anhydride | 130 | 960 | 50% (by weight) | 79.7 |

Experimental Protocols

Acid-Catalyzed Isomerization of Maleic Acid

This protocol is based on a typical laboratory procedure using hydrochloric acid as the catalyst.

Materials:

-

Maleic acid

-

Deionized water

-

Concentrated hydrochloric acid (HCl)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Vacuum filtration apparatus (Büchner funnel, filter flask)

-

Filter paper

-

Beakers

-

Melting point apparatus

-

Drying oven

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine maleic acid (e.g., 2.0 g), deionized water (e.g., 3.0 mL), and concentrated hydrochloric acid (e.g., 2.5 mL).

-

Attach a reflux condenser to the flask and place the apparatus in a heating mantle.

-

Heat the mixture to reflux with constant stirring. A precipitate of this compound should begin to appear as the reaction progresses.

-

Continue refluxing for a specified period (e.g., 20 minutes).

-

After the reflux period, turn off the heat and allow the mixture to cool to room temperature. The precipitation of this compound will become more pronounced upon cooling.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold deionized water to remove any residual maleic acid and HCl.

-

Recrystallize the crude this compound from hot water to purify it.

-

Dry the purified crystals in a drying oven at a moderate temperature (e.g., 100 °C).

-

Weigh the final product to determine the yield and characterize it by measuring its melting point.

Non-Catalytic Hydrothermal Isomerization

This method avoids the use of a catalyst and relies on high temperature and pressure.

Materials:

-

Maleic acid

-

Deionized water

-

High-pressure batch reactor

-

Stirring mechanism

-

Temperature controller

-

Filtration apparatus

-

Drying oven

-

High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

-

Prepare a high-concentration aqueous solution of maleic acid (e.g., 60% by mass).

-

Place the solution into a high-pressure batch reactor.

-

Seal the reactor and heat it to the desired temperature (e.g., 190-220 °C) with stirring.

-

Maintain the reaction at the set temperature for the desired duration (e.g., 0-4 hours).

-

After the reaction time, cool the reactor to room temperature.

-

Open the reactor and collect the reaction mixture, which will be a slurry containing precipitated this compound.

-

Separate the solid this compound from the liquid phase by filtration.

-

Wash the collected solid with deionized water.

-

Dry the product in an oven at 100 °C.

-

Analyze the product and the filtrate using HPLC to determine the concentrations of this compound, maleic acid, and any byproducts like malic acid.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound synthesis.

Concluding Remarks

The synthesis of this compound from maleic anhydride is a well-established industrial process. The core of this process, the isomerization of maleic acid to this compound, can be achieved through various methods, with acid catalysis being a common and efficient approach. Understanding the underlying mechanism of this cis-trans isomerization is crucial for optimizing reaction conditions to maximize yield and purity. The choice between catalytic and non-catalytic methods may depend on factors such as energy costs, catalyst separation, and environmental considerations, with hydrothermal synthesis offering a catalyst-free alternative. This guide provides the foundational knowledge for researchers and professionals working on the development and optimization of processes involving this compound.

References

An In-depth Technical Guide to the Fumaric Acid Biosynthesis Pathway in Rhizopus oryzae

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Rhizopus oryzae, a filamentous fungus, is a prominent microorganism for the industrial production of fumaric acid. This dicarboxylic acid serves as a valuable platform chemical with broad applications in the polymer, food, and pharmaceutical industries. The biosynthesis of this compound in R. oryzae is a complex process, primarily involving a cytosolic reductive tricarboxylic acid (TCA) branch. This guide provides a comprehensive technical overview of the core metabolic pathways, key enzymatic players, regulatory mechanisms, and quantitative aspects of this compound production in R. oryzae. Detailed experimental protocols and visual representations of the pathways are included to facilitate further research and development in this field.

Core Metabolic Pathways for this compound Biosynthesis

The primary route for high-yield this compound production in Rhizopus oryzae is the reductive TCA branch, which is located in the cytosol[1]. This pathway allows for a theoretical yield of 2 moles of fumarate per mole of glucose. Concurrently, the conventional oxidative TCA cycle operates in the mitochondria for energy production.

Cytosolic Reductive TCA Branch

The cytosolic pathway begins with the carboxylation of pyruvate to form oxaloacetate. This is followed by the reduction of oxaloacetate to malate, and finally, the dehydration of malate to fumarate. The key enzymes involved in this pathway are:

-

Pyruvate Carboxylase (PYC): Catalyzes the conversion of pyruvate to oxaloacetate.

-

Malate Dehydrogenase (MDH): Catalyzes the reversible conversion of oxaloacetate to L-malate.

-

Fumarase (FUM): Catalyzes the reversible hydration/dehydration of L-malate to fumarate.

Mitochondrial Oxidative TCA Cycle

The mitochondrial TCA cycle is the primary energy-generating pathway in the cell. While it also involves fumarate as an intermediate, its primary role is not the net production and accumulation of this compound. Fumarase in the mitochondria primarily catalyzes the hydration of fumarate to L-malate as part of the cycle[2].

Role of the Urea Cycle

Recent studies suggest that the urea cycle may also contribute to this compound production, particularly under nitrogen starvation conditions[3]. The urea cycle can generate fumarate as a byproduct, which could then be transported out of the mitochondria and contribute to the cytosolic pool.

Key Enzymes and Their Regulation

The efficiency of the this compound biosynthesis pathway is largely dependent on the activity and regulation of its key enzymes.

-

Pyruvate Carboxylase (PYC): This anaplerotic enzyme channels pyruvate towards the reductive TCA branch. Its activity is crucial for initiating the pathway.

-

Malate Dehydrogenase (MDH): Cytosolic MDH facilitates the conversion of oxaloacetate to malate. The equilibrium of this reaction is important for maintaining the flux towards fumarate.

-

Fumarase (FUMR): R. oryzae possesses both mitochondrial and cytosolic fumarase isoforms. The cytosolic fumarase is considered a key enzyme for this compound accumulation[4]. Its activity is influenced by the carbon-to-nitrogen ratio in the medium. Under nitrogen-limiting conditions, which are favorable for this compound production, the activity of cytosolic fumarase increases significantly[4]. The Km values for L-malic acid and this compound for a recombinant R. oryzae fumarase have been reported as 0.46 mM and 3.07 mM, respectively.

Quantitative Data on this compound Production

The production of this compound by R. oryzae is influenced by various factors, including the strain, carbon and nitrogen sources, pH, and fermentation mode. The following tables summarize key quantitative data from various studies.

| Parameter | Value | Conditions | Reference |

| This compound Titer | 34.20 g/L | Lignocellulosic syrup, 400 C/N ratio, 0.2 g/L urea | |

| This compound Yield | 0.93 g/g glucose | Continuous fermentation, pH 4, 0.625 mg/L/h urea feed | |

| This compound Productivity | 1.20 g/L/h | 10-L bubble column, limestone as neutralizing agent | |

| This compound Yield | 0.43 g/g | Lignocellulosic syrup, 400 C/N ratio, 0.2 g/L urea | |

| This compound Yield | 0.735 g/g | Continuous fermentation with synthetic lignocellulosic hydrolysate | |

| This compound Production Rate | 0.24 g/L/h | Lignocellulosic syrup, 400 C/N ratio, 0.2 g/L urea |

| Strain | Neutralizing Agent | This compound Yield (%) | Volumetric Productivity (g/L·h) | Reference |

| R. oryzae ATCC 20344 | CaCO₃ | 53.4 | 1.03 | |

| R. oryzae ATCC 20344 | Ca(OH)₂ | - | - | |

| R. oryzae ATCC 20344 | NaHCO₃ | 33.7 | 0.69 |

| Carbon Source | Nitrogen Source | C/N Ratio | This compound (g/L) | Reference |

| Glucose | Urea | High | 40.3 | |

| Glucose | Urea | Low | 14.4 | |

| Lignocellulosic Syrup | Urea | 400 | 34.20 |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound biosynthesis in R. oryzae.

Fungal Strain and Culture Conditions

-

Strain: Rhizopus oryzae ATCC 20344 is a commonly used strain for this compound production.

-

Pre-culture Medium (g/L): Glucose 40, KH₂PO₄ 0.1, MgSO₄·7H₂O 0.5, ZnSO₄·7H₂O 0.0176, FeSO₄·7H₂O 0.00498. The initial pH is adjusted to 4.0.

-

Production Medium (g/L): Glucose 40, Urea 0.2, KH₂PO₄ 0.1, MgSO₄·7H₂O 0.5, ZnSO₄·7H₂O 0.0176, FeSO₄·7H₂O 0.00498. Ammonia can be used as a neutralizing agent.

-

Cultivation: Cultures are typically grown in conical flasks on a rotary shaker at 35°C. For larger scale production, fermenters are used.

Subcellular Fractionation

To separate cytosolic and mitochondrial fractions for enzyme assays and metabolic studies, the following protocol can be adapted:

-

Harvest fungal mycelia by filtration and wash with a suitable buffer (e.g., PBS).

-

Resuspend the mycelia in a hypotonic lysis buffer and incubate on ice.

-

Homogenize the cells using a Dounce homogenizer or by passing them through a narrow-gauge needle.

-

Perform differential centrifugation to separate the cellular components. A low-speed centrifugation (e.g., 720 x g) pellets nuclei and unlysed cells.

-

The resulting supernatant is then subjected to a higher speed centrifugation (e.g., 10,000 x g) to pellet the mitochondria.

-

The final supernatant represents the cytosolic fraction.

Enzyme Assays

This assay measures PC activity by coupling the production of oxaloacetate to the cleavage of acetyl-CoA by citrate synthase, which releases free CoA. The free CoA is then detected colorimetrically.

-

Reagents: Tris-HCl buffer (pH 8.0), NaHCO₃, MgCl₂, ATP, acetyl-CoA, citrate synthase, DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)), and cell extract.

-

Procedure:

-

Prepare a reaction mixture containing all reagents except the cell extract in a cuvette.

-

Incubate the mixture to reach the desired temperature (e.g., 30°C).

-

Initiate the reaction by adding the cell extract.

-

Monitor the increase in absorbance at 412 nm due to the reaction of free CoA with DTNB.

-

One unit of PC activity is defined as the amount of enzyme that produces 1.0 µmole of oxaloacetate per minute.

-

MDH activity is typically measured by monitoring the change in absorbance at 340 nm due to the oxidation or reduction of NAD⁺/NADH.

-

Reagents: Bicine buffer (pH 8.0), NADH or NAD⁺, oxaloacetate or L-malate, and cell extract.

-

Procedure (Oxaloacetate to Malate):

-

Prepare a reaction mixture containing buffer, NADH, and cell extract in a cuvette.

-

Initiate the reaction by adding oxaloacetate.

-

Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD⁺.

-

Fumarase activity is determined by measuring the formation of fumarate from L-malate, which results in an increase in absorbance at 240 nm.

-

Reagents: Potassium phosphate buffer (pH 7.6), L-malic acid, and enzyme solution.

-

Procedure:

-

Prepare a reaction mixture containing buffer and L-malic acid in a quartz cuvette.

-

Initiate the reaction by adding the enzyme solution.

-

Monitor the increase in absorbance at 240 nm.

-

One unit of fumarase activity is defined as the amount of enzyme that converts 1.0 µmole of L-malate to fumarate per minute.

-

Analytical Methods for Fermentation Broth

-

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantifying this compound and other organic acids (e.g., malic acid, succinic acid) and sugars (e.g., glucose) in the fermentation broth.

-

Column: A common choice is a Bio-Rad Aminex HPX-87H column.

-

Mobile Phase: Typically, a dilute acid solution, such as 5 mM H₂SO₄, is used.

-

Detector: A refractive index (RI) detector is commonly employed.

-

Visualizing the Pathways and Workflows

This compound Biosynthesis Pathway in R. oryzae

Caption: Metabolic pathways for this compound biosynthesis in R. oryzae.

Experimental Workflow for Enzyme Activity Determination

Caption: General workflow for determining enzyme activity from subcellular fractions.

Conclusion

The biosynthesis of this compound in Rhizopus oryzae is a well-studied yet complex metabolic process with significant industrial relevance. The cytosolic reductive TCA branch serves as the primary production pathway, with the enzymes pyruvate carboxylase, malate dehydrogenase, and fumarase playing pivotal roles. Optimizing this compound production requires a deep understanding of the interplay between the cytosolic and mitochondrial pathways, the regulation of key enzymes, and the influence of environmental factors such as nitrogen availability and pH. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore and engineer this pathway for enhanced production of this valuable platform chemical. Future research may focus on metabolic engineering strategies to redirect carbon flux more efficiently towards the cytosolic reductive pathway and to further elucidate the role of the urea cycle in fumarate accumulation.

References

The Pivotal Role of Fumaric Acid in the Mitochondrial Krebs Cycle: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of fumaric acid (fumarate) within the mitochondrial Krebs cycle. Beyond its canonical function as a metabolic intermediate, this document elucidates its significance as a signaling molecule, its implications in pathology, and its relevance as a therapeutic target. This guide is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key pathways to support advanced research and drug development endeavors.

Fumarate: A Central Intermediate in the Krebs Cycle

Fumarate is a key intermediate in the tricarboxylic acid (TCA) or Krebs cycle, a fundamental metabolic pathway essential for cellular energy production and the generation of biosynthetic precursors.[1][2] Located in the mitochondrial matrix, the Krebs cycle oxidizes acetyl-CoA, derived from carbohydrates, fats, and proteins, to produce reducing equivalents (NADH and FADH₂) for the electron transport chain, thereby fueling ATP synthesis.

Fumarate's position in the cycle is defined by two sequential enzymatic reactions:

-

Formation from Succinate : Fumarate is formed through the oxidation of succinate, a reaction catalyzed by Succinate Dehydrogenase (SDH) , also known as Complex II of the electron transport chain.[3][4] This enzyme is unique as it is the only one that participates in both the Krebs cycle and oxidative phosphorylation.[4] During this reaction, a molecule of flavin adenine dinucleotide (FAD) is reduced to FADH₂.

-

Conversion to Malate : Fumarate is then hydrated to form L-malate, a reversible reaction catalyzed by the enzyme Fumarase (or Fumarate Hydratase, FH). This step prepares the substrate for the final reaction of the cycle, the regeneration of oxaloacetate.

Quantitative Data

Understanding the quantitative aspects of these reactions is critical for metabolic modeling and drug development. The following tables summarize key kinetic parameters for the enzymes that metabolize fumarate and the typical concentrations of Krebs cycle intermediates.

Table 1: Enzyme Kinetic Parameters

| Enzyme | Substrate | Organism/Tissue | K_m | V_max | Source |

| Succinate Dehydrogenase | Succinate | Mouse Liver (Periportal Hepatocytes) | 1.2 ± 0.8 mM | 29 ± 2 µmol/cm³/min | |

| Succinate Dehydrogenase | Succinate | Mouse Liver (Pericentral Hepatocytes) | 1.4 ± 1.0 mM | 21 ± 2 µmol/cm³/min | |

| Succinate Dehydrogenase | Succinate | Submitochondrial Particles | 410 ± 55 µM | Not specified | |

| Fumarase | Fumarate | E. coli | 0.48 mM | 827 µM/min/mg | |

| Fumarase | Fumarate | Bencyclan Hydrogenfumarate as substrate | 1.3 x 10⁻³ M | Not specified | |

| Fumarase | L-Malate | Not specified | Not specified | Not specified |

Note: K_m (Michaelis constant) reflects the substrate concentration at which the reaction rate is half of V_max. V_max (maximum velocity) represents the maximum rate of the reaction.

Table 2: Mitochondrial Metabolite Concentrations

| Metabolite | Concentration (mM) | Cellular Context | Source |

| Citrate | 0.5 - 1.2 | Various | |

| Isocitrate | 0.02 - 0.05 | Various | |

| α-Ketoglutarate | 0.32 | Various | |

| Succinyl-CoA | 0.23 | Various | |

| Succinate | 0.1 - 0.5 | Various | |

| Fumarate | 0.05 - 0.1 | Various | |

| Malate | 0.3 - 0.7 | Various | |

| Oxaloacetate | 0.001 - 0.01 | Various |

Note: Concentrations can vary significantly depending on the cell type, metabolic state, and analytical method used.

Core Experimental Protocols

Accurate measurement of fumarate levels and the activity of related enzymes is fundamental for research in this area. Below are detailed methodologies for key experiments.

Protocol for Succinate Dehydrogenase (SDH) Activity Assay (Colorimetric)

This protocol is based on the principle that SDH catalyzes the oxidation of succinate to fumarate, with the concomitant reduction of a chromogenic probe.

Principle: Succinate + Electron Acceptor (colored) --(SDH)--> Fumarate + Reduced Acceptor (colorless or different color)

Materials:

-

SDH Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.2)

-

SDH Substrate Mix (containing succinate)

-

Electron Acceptor Probe (e.g., 2,6-dichlorophenolindophenol (DCPIP) or a tetrazolium salt like INT)

-

Tissue or cell homogenates, or isolated mitochondria

-

96-well clear flat-bottom plate

-

Spectrophotometric multiwell plate reader

Procedure:

-

Sample Preparation:

-

Tissues: Homogenize ~10 mg of tissue in 100-200 µL of ice-cold SDH Assay Buffer.

-

Cells: Homogenize ~1x10⁶ cells in 100 µL of ice-cold SDH Assay Buffer.

-

Centrifuge the homogenate at 10,000 x g for 5-10 minutes at 4°C to pellet insoluble material.

-

Collect the supernatant for the assay.

-

-

Standard Curve Preparation:

-

Prepare a standard curve using a known concentration of a reduced electron acceptor (e.g., reduced DCIP) to quantify the amount of product generated.

-

-

Assay Reaction:

-

Add 5-50 µL of sample supernatant to duplicate wells of a 96-well plate. Adjust the volume to 50 µL with SDH Assay Buffer.

-

Prepare a Reaction Mix containing SDH Assay Buffer, SDH Substrate Mix, and the Electron Acceptor Probe according to the manufacturer's instructions (e.g., from a commercial kit).

-

Add 50 µL of the Reaction Mix to each sample well.

-

-

Measurement:

-

Immediately measure the absorbance at the appropriate wavelength (e.g., 600 nm for DCPIP) in a kinetic mode.

-

Record absorbance readings every 5 minutes for a period of 10-30 minutes at 25°C or 37°C.

-

-

Calculation:

-

Determine the change in absorbance per minute (ΔA/min).

-

Use the standard curve to convert the ΔA/min to the amount of substrate converted or product formed per minute.

-

Express the SDH activity in units per milligram of protein (U/mg). One unit is typically defined as the amount of enzyme that generates 1.0 µmole of product per minute.

-

Protocol for Fumarase Activity Assay (Spectrophotometric)

This protocol measures the activity of fumarase by monitoring the formation of fumarate from L-malate, which results in an increase in absorbance at 240 nm due to the double bond in fumarate.

Principle: L-Malate --(Fumarase)--> Fumarate + H₂O

Materials:

-

100 mM Potassium Phosphate Buffer, pH 7.6

-

50 mM L-Malic Acid solution in buffer

-

Enzyme solution (cell or tissue lysate)

-

Quartz cuvettes or UV-transparent 96-well plate

-

UV-Vis Spectrophotometer

Procedure:

-

Reagent Preparation:

-

Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.6 at 25°C.

-

Prepare a 50 mM L-malic acid substrate solution in the phosphate buffer, adjusting the pH to 7.6.

-

-

Assay Reaction:

-

Set the spectrophotometer to 240 nm and maintain the temperature at 25°C.

-

In a quartz cuvette, add 2.9 mL of the 50 mM L-malate solution.

-

Add 0.1 mL of the enzyme solution to the cuvette to initiate the reaction.

-

For a blank, use 0.1 mL of buffer instead of the enzyme solution.

-

-

Measurement:

-

Immediately mix by inversion and record the increase in absorbance at 240 nm for approximately 5-10 minutes.

-

-

Calculation:

-

Calculate the change in absorbance per minute (ΔA₂₄₀/min) from the linear portion of the curve.

-

Use the molar extinction coefficient of fumarate at 240 nm (ε = 2.44 mM⁻¹cm⁻¹) to calculate the enzyme activity.

-

Activity (µmol/min/mL) = (ΔA₂₄₀/min * Total Volume) / (ε * Light Path * Enzyme Volume)

-

One unit is defined as the amount of enzyme that converts 1.0 µmole of L-malate to fumarate per minute at pH 7.6 and 25°C.

-

Protocol for Quantification of Fumarate by LC-MS/MS

This protocol outlines a general workflow for the sensitive and specific quantification of fumarate in biological samples using liquid chromatography-tandem mass spectrometry.

Principle: Fumarate is separated from other metabolites by liquid chromatography and then detected and quantified by a mass spectrometer based on its specific mass-to-charge ratio (m/z) and fragmentation pattern.

Materials:

-

Biological sample (cell pellet, tissue, plasma)

-

Internal standard (e.g., ¹³C₄-fumarate)

-

Extraction solvent (e.g., 80:20 methanol:water)

-

Fumarase inhibitor (e.g., citric acid for plasma samples)

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Cell/Tissue: Flash-freeze the sample in liquid nitrogen. Homogenize the frozen sample in a cold extraction solvent containing the internal standard.

-

Plasma: To prevent enzymatic conversion of fumarate to malate, collect blood in tubes containing a fumarase inhibitor like citric acid.

-

Vortex the homogenate vigorously.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C.

-

Collect the supernatant containing the metabolites.

-

-

LC-MS/MS Analysis:

-

Inject the extracted sample into the LC-MS/MS system.

-

Liquid Chromatography: Separate metabolites using a suitable column (e.g., a HILIC or reversed-phase column) and gradient.

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transition for fumarate (e.g., m/z 115 -> 71) and its internal standard.

-

-

Data Analysis:

-

Create a standard curve by analyzing known concentrations of fumarate.

-

Quantify the amount of fumarate in the sample by comparing the peak area ratio of endogenous fumarate to the internal standard against the standard curve.

-

Normalize the results to the initial sample amount (e.g., per mg of protein or per 10⁶ cells).

-

Fumarate Signaling Pathways and Logic Diagrams

Beyond its metabolic role, fumarate acts as a crucial signaling molecule, particularly when it accumulates due to genetic defects in the Fumarase (FH) gene. This accumulation defines fumarate as an "oncometabolite."

Fumarate's Position in the Krebs Cycle

The following diagram illustrates the central position of fumarate in the mitochondrial Krebs cycle.

Caption: Fumarate's formation and conversion within the Krebs cycle.

Fumarate and the HIF-1α "Pseudohypoxia" Pathway

In cells with deficient Fumarase (FH), fumarate accumulates to high levels. This excess fumarate competitively inhibits α-ketoglutarate-dependent dioxygenases, including Prolyl Hydroxylases (PHDs). PHDs are responsible for hydroxylating the Hypoxia-Inducible Factor 1-alpha (HIF-1α), marking it for degradation in the presence of oxygen. Fumarate-mediated inhibition of PHDs leads to the stabilization of HIF-1α even under normal oxygen conditions (normoxia), a state known as "pseudohypoxia." This triggers a hypoxic gene expression program that can drive tumorigenesis.

Caption: Fumarate accumulation inhibits PHDs, stabilizing HIF-1α.

Fumarate and the Nrf2 Antioxidant Pathway

Fumarate is an electrophilic molecule that can react non-enzymatically with cysteine residues on proteins, a post-translational modification known as "succination." A key target of succination is Kelch-like ECH-associated protein 1 (Keap1), the primary negative regulator of the transcription factor Nrf2. Succination of Keap1 prevents it from targeting Nrf2 for degradation. This leads to the accumulation and activation of Nrf2, which then drives the expression of antioxidant and cytoprotective genes. While this can be protective in some contexts, chronic activation in cancer can promote cell survival and resistance to therapy.

Caption: Fumarate succinates Keap1, leading to Nrf2 activation.

Implications for Drug Development

The central role of fumarate in metabolism and signaling makes it and its associated enzymes attractive targets for therapeutic intervention.

-

Oncology : In cancers characterized by FH deficiency, the accumulation of fumarate is a key driver of malignancy. Strategies to target the downstream consequences of fumarate accumulation, such as inhibiting the HIF or Nrf2 pathways, are under investigation. Furthermore, understanding the metabolic vulnerabilities of FH-deficient cells may reveal novel therapeutic targets.

-

Immunology and Inflammatory Diseases : this compound esters, such as dimethyl fumarate (DMF), are approved treatments for multiple sclerosis and psoriasis. Their mechanism of action is partly attributed to the activation of the Nrf2 pathway, which exerts anti-inflammatory and antioxidant effects. This highlights the potential for modulating fumarate signaling to treat a range of immune-mediated disorders.

-

Cardioprotection : Studies have shown that increasing fumarate levels can be cardioprotective, largely through the activation of the Nrf2 pathway. This suggests that fumarate derivatives could be developed as agents to protect the heart from ischemia-reperfusion injury.

Conclusion

This compound is far more than a simple metabolic intermediate in the Krebs cycle. Its production and consumption are tightly regulated, and its accumulation serves as a powerful signaling event that can profoundly alter cell physiology and contribute to disease. For researchers and drug developers, a deep, quantitative understanding of fumarate metabolism, coupled with robust methods for its measurement and the analysis of its signaling pathways, is essential for uncovering new biological insights and developing the next generation of targeted therapies.

References

- 1. The emerging role of fumarate as an oncometabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The emerging role of fumarate as an oncometabolite [frontiersin.org]

- 3. neuromuscular.wustl.edu [neuromuscular.wustl.edu]

- 4. Fumarate hydratase (FH) and cancer: a paradigm of oncometabolism - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of Fumaric Acid in Aqueous Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fumaric acid, a naturally occurring dicarboxylic acid, is a key intermediate in the cellular tricarboxylic acid (TCA) cycle and is widely utilized in the pharmaceutical, food, and chemical industries.[1][2] Its physicochemical properties in aqueous solutions are of paramount importance for its application in drug formulation and development, where it can serve as an excipient or be part of an active pharmaceutical ingredient (API) salt or ester.[2][3][4] This technical guide provides an in-depth overview of the core physicochemical properties of this compound in water, detailed experimental protocols for their determination, and their implications for pharmaceutical development.

Core Physicochemical Properties

This compound's properties are largely dictated by its structure as a trans-isomer of butenedioic acid, which imparts greater stability compared to its cis-isomer, maleic acid. This stability is reflected in its higher melting point and lower water solubility.

Solubility in Aqueous Solution

This compound is characterized by its limited solubility in cold water, which significantly increases with temperature. This temperature-dependent solubility is a critical factor in processes like crystallization for purification and in the design of controlled-release formulations. The presence of co-solvents such as ethanol can also influence its solubility.

Table 1: Aqueous Solubility of this compound at Various Temperatures

| Temperature (°C) | Solubility ( g/100 mL) | Reference(s) |

| 15.5 | 0.428 | |

| 20 | 0.700 | |

| 25 | 0.63 | |

| 100 | 9.8 - 9.97 |

Acidity and pKa Values

As a dicarboxylic acid, this compound undergoes a two-step dissociation in water. The acid dissociation constants, pKa1 and pKa2, are crucial for predicting the ionization state of the molecule at a given pH, which in turn affects its solubility, absorption, and interaction with other molecules in a formulation.

Table 2: Dissociation Constants (pKa) of this compound in Water at 25°C

| Parameter | Value | Reference(s) |

| pKa1 | 3.02 - 3.03 | |

| pKa2 | 4.38 - 4.54 | |

| Potentiometrically Determined pKa1 | 2.86 ± 0.04 | |

| Potentiometrically Determined pKa2 | 4.26 ± 0.04 |

Thermal Stability

This compound exhibits high thermal stability, a desirable characteristic for manufacturing processes that involve heat, such as melt extrusion or drying. It sublimes at temperatures above 200°C and melts with decomposition at higher temperatures. Thermogravimetric (TGA) and Differential Scanning Calorimetry (DSC) analyses show that it begins to volatilize around 172°C, with a strong endothermic peak corresponding to sublimation at approximately 273°C under a nitrogen atmosphere. It shows no significant thermal decomposition below this temperature.

Table 3: Thermal Properties of this compound

| Property | Value (°C) | Conditions/Notes | Reference(s) |

| Sublimation Temperature | ~200 | Begins to sublime | |

| Decomposition Temperature | >230 | Forms maleic anhydride | |

| Melting Point | ~287 | In a closed tube/capillary | |

| Endothermic Peak (Sublimation) | 273 | Under flowing N₂ |

Experimental Protocols

Accurate determination of these physicochemical properties is essential for quality control and formulation development. The following sections detail standard methodologies.

Determination of Aqueous Solubility (Stirred-Flask Method)

This method measures the equilibrium solubility of a compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: An excess amount of solid this compound is added to a known volume of deionized water in a sealed, thermostatically controlled flask.

-

Equilibration: The flask is agitated (e.g., using a magnetic stirrer or a shaker bath) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: Once equilibrium is achieved, agitation is stopped to allow undissolved solids to settle. A sample of the supernatant is withdrawn using a syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved particles.

-

Quantification: The concentration of this compound in the clear filtrate is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or by titration with a standardized solution of sodium hydroxide.

-

Calculation: The solubility is expressed in grams per 100 mL of water ( g/100 mL) or moles per liter (mol/L). The experiment is repeated at different temperatures to determine the temperature-solubility profile.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a highly accurate method for determining the pKa values of ionizable substances.

Methodology:

-

System Calibration: A potentiometer and pH electrode are calibrated using standard buffers of known pH (e.g., pH 4, 7, and 10).

-

Sample Preparation: A precise amount of this compound is dissolved in a known volume of deionized, carbonate-free water to create a solution of known concentration (e.g., 1-10 mM). The ionic strength of the solution is typically kept constant by adding a background electrolyte like 0.15 M KCl.

-

Titration: The solution is placed in a thermostatted vessel and titrated with a standardized solution of a strong base (e.g., 0.1 M NaOH), added in small, precise increments. To ensure an inert environment, the solution can be purged with nitrogen before and during the titration.

-

Data Acquisition: The pH of the solution is recorded after each addition of the titrant, once the reading has stabilized.

-

Data Analysis: A titration curve is generated by plotting the measured pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. The first equivalence point is where all the first protons have been neutralized, and the second is where all the second protons have been neutralized. The pKa1 is the pH at the midpoint to the first equivalence point, and pKa2 is the pH at the midpoint between the first and second equivalence points. Specialized software can be used to calculate the pKa values from the titration data.

Thermal Analysis (DSC and TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide information on melting, sublimation, and decomposition.

Methodology:

-

Sample Preparation: A small, accurately weighed amount of this compound (typically 2-10 mg) is placed into an appropriate sample pan (e.g., aluminum).

-

Instrument Setup (DSC): The DSC instrument is calibrated for temperature and enthalpy. The sample and a reference pan (usually empty) are placed in the DSC cell. The cell is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., flowing nitrogen). The instrument records the difference in heat flow required to maintain the sample and reference at the same temperature. Endothermic events (like melting or sublimation) and exothermic events are recorded as peaks.

-

Instrument Setup (TGA): The TGA instrument is calibrated for mass and temperature. The sample pan is placed on a sensitive microbalance within a furnace. The sample is heated at a constant rate under a controlled atmosphere. The instrument records the change in mass as a function of temperature.

-

Data Analysis:

-

DSC Thermogram: Shows endothermic peaks corresponding to sublimation (~273°C) and melting (~287°C).

-

TGA Thermogram: Shows mass loss as a function of temperature. For this compound, a significant mass loss corresponding to sublimation will be observed, starting around 172°C and becoming rapid above 200°C.

-

Mandatory Visualizations

Dissociation of this compound

The following diagram illustrates the two-step dissociation of this compound in an aqueous solution.

Caption: Stepwise dissociation of this compound in aqueous solution.

Experimental Workflow

This diagram outlines a logical workflow for the comprehensive physicochemical characterization of this compound.

Caption: Workflow for physicochemical characterization of this compound.

References

Crystal Structure of Fumaric Acid and its Polymorphs: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fumaric acid (trans-butenedioic acid), a key intermediate in the citric acid cycle, is a widely used excipient in pharmaceutical formulations. Its solid-state properties, particularly its crystal structure and polymorphism, are of paramount importance as they can significantly influence the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the crystal structure of this compound and its known polymorphs, detailing their crystallographic properties, methods of preparation, and characterization techniques.

Polymorphism of this compound

This compound is known to exist in at least two polymorphic forms, the commercially common monoclinic form, often designated as α-fumaric acid or Form I, and a less common triclinic form, referred to as β-fumaric acid or Form II. The arrangement of molecules in the crystal lattice and the intermolecular interactions, primarily hydrogen bonding, differ between these polymorphs, leading to distinct physicochemical properties.

Crystallographic Data of this compound Polymorphs